1-(2,5-Difluorophenyl)piperazine
Overview
Description
1-(2,5-Difluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12F2N2 and its molecular weight is 198.217. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Pharmacological Research
Piperazine derivatives, including molecules structurally similar to 1-(2,5-Difluorophenyl)piperazine, have been extensively studied for their pharmacological effects. For example, 1-(m-Chlorophenyl)piperazine (CPP), a potent inhibitor of serotonin binding in rat brains, demonstrates properties consistent with serotonin receptor agonism, suggesting potential applications in understanding and treating neurological disorders (Fuller et al., 1981).
Antifungal Activity of Piperazine Derivatives
Piperazine derivatives have shown significant antifungal activity against various fungal cultures. For instance, certain compounds featuring the piperazine moiety have demonstrated strong antifungal properties comparable to or better than established antifungals like itraconazole and fluconazole (Upadhayaya et al., 2004).
Synthesis and Chemical Studies
Research has also focused on the synthesis of piperazine derivatives. Studies detailing the synthesis of various piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine, provide insights into the methods and efficiencies of producing these compounds, which is critical for their application in pharmaceuticals (Quan, 2006).
Piperazine Derivatives in Anticancer Research
The incorporation of piperazine moieties into various molecules has been explored for their potential anticancer activities. A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against breast cancer cells, indicating the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Piperazine Derivatives in Neurological Applications
Numerous piperazine derivatives have been studied for their central pharmacological activities, particularly involving monoamine pathways. These studies suggest applications for piperazine derivatives as therapeutic agents in treating neurological disorders like depression, anxiety, and psychosis (Brito et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2,5-difluorophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMPOXIMTYXHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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